
Tenivastatin calcium hydrate
Übersicht
Beschreibung
Tenivastatin calcium hydrate, also known as simvastatin acid calcium hydrate, is a pharmacologically active metabolite derived from the lactone prodrug simvastatin. It is a potent inhibitor of HMG-CoA reductase (HMGCR), an enzyme crucial for cholesterol synthesis. By inhibiting this enzyme, this compound reduces cholesterol levels and increases the number of low-density lipoprotein (LDL) receptors on cell membranes, particularly in liver and extrahepatic tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tenivastatin calcium hydrate typically involves the hydrolysis of simvastatin, a lactone prodrug, to its active hydroxy acid form. This process can be achieved through various chemical reactions, including base-catalyzed hydrolysis. The reaction conditions often involve the use of aqueous sodium hydroxide or potassium hydroxide at elevated temperatures to facilitate the conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tenivastatin calcium hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This reaction involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
Tenivastatin calcium hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes, particularly those related to cholesterol metabolism.
Medicine: Investigated for its potential therapeutic effects in treating hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes
Wirkmechanismus
Tenivastatin calcium hydrate exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonic acid, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol and increases the uptake of LDL cholesterol by upregulating LDL receptors on cell membranes. This dual action helps lower blood cholesterol levels and reduces the risk of cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Atorvastatin calcium
- Rosuvastatin calcium
- Pravastatin sodium
- Lovastatin
Comparison
Tenivastatin calcium hydrate is unique in its specific inhibition of HMG-CoA reductase and its ability to increase LDL receptor expression. Compared to other statins, it has a distinct pharmacokinetic profile and metabolic pathway, which can influence its efficacy and safety in different patient populations .
Biologische Aktivität
Tenivastatin calcium hydrate is a synthetic statin compound primarily recognized for its lipid-lowering properties. As a derivative of simvastatin, it functions as a potent inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR), which is crucial in cholesterol biosynthesis. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
This compound acts by inhibiting HMGCR, leading to decreased cholesterol synthesis and increased expression of low-density lipoprotein (LDL) receptors on hepatic and extrahepatic tissues. The inhibition of this enzyme results in reduced levels of LDL cholesterol in the bloodstream, which is beneficial for managing conditions like hyperlipidemia and cardiovascular diseases.
Chemical Reaction
The primary reaction facilitated by Tenivastatin can be summarized as follows:
This inhibition not only lowers cholesterol levels but also affects other metabolic pathways related to lipid metabolism.
Pharmacological Effects
Tenivastatin has demonstrated various pharmacological effects beyond cholesterol reduction:
- Lipid-Lowering Effects : Clinical studies indicate that Tenivastatin effectively reduces total cholesterol, LDL-C, triglycerides (TG), and apolipoprotein B (Apo B) levels in patients with primary hyperlipidemia and mixed dyslipidemia .
- Anti-Proliferative Activity : In vitro studies have shown that Tenivastatin exhibits anti-proliferative effects against certain cancer cell lines, suggesting potential applications in oncology .
- Oxidative Stress Reduction : Research indicates that Tenivastatin may reduce reactive oxygen species (ROS) generation in cardiac myocytes, contributing to its cardioprotective effects .
Comparative Analysis with Other Statins
To understand the unique characteristics of Tenivastatin, a comparison with other statins is presented below:
Compound Name | Mechanism of Action | Uniqueness |
---|---|---|
Simvastatin | HMG-CoA reductase inhibitor | Predecessor to Tenivastatin; widely studied |
Atorvastatin | HMG-CoA reductase inhibitor | More potent; longer half-life |
Rosuvastatin | HMG-CoA reductase inhibitor | Higher efficacy in lowering LDL |
Pravastatin | HMG-CoA reductase inhibitor | Less lipophilic; fewer drug interactions |
Tenivastatin | HMG-CoA reductase inhibitor | Enhanced LDL receptor expression |
Case Studies
Several case studies have highlighted the efficacy of Tenivastatin in clinical settings:
- Case Study 1 : A randomized trial assessed the impact of Tenivastatin on adolescents with heterozygous familial hypercholesterolemia. Results indicated significant reductions in LDL-C levels after treatment .
- Case Study 2 : In patients with mixed dyslipidemia, Tenivastatin demonstrated superior lipid-lowering effects compared to other statins, particularly in reducing TG levels .
Eigenschaften
IUPAC Name |
calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H40O6.Ca.3H2O/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;;;;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);;3*1H2/q;;+2;;;/p-2/t2*15-,16-,18+,19+,20-,21-,23-;;;;/m00..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZURQDTUMWWURH-XVIDMKIDSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.O.O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.O.O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H84CaO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201061 | |
Record name | Tenivastatin calcium hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530112-57-3 | |
Record name | Tenivastatin calcium hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530112573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenivastatin calcium hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 530112-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.